4-Amino-3-chloro-N-methylbenzenesulfonamide

Descripción general

Descripción

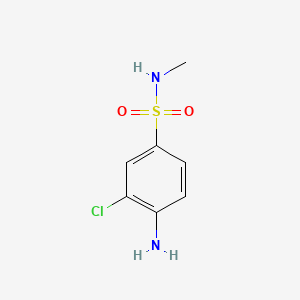

4-Amino-3-chloro-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 4-position, a chlorine atom at the 3-position, and a methyl group attached to the nitrogen atom of the sulfonamide group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-N-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with methylamine under suitable conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may include steps such as nitration, reduction, and methylation, followed by purification and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-chloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups to amino groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation Reactions: Products include nitroso or nitro derivatives.

Reduction Reactions: Products include amino derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediate :

4-Amino-3-chloro-N-methylbenzenesulfonamide is recognized as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. For instance, it serves as a building block for sulfonamide antibiotics and other therapeutic agents.

Anticancer Activity :

Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including human colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell viability at specific concentrations.

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HCT-116 | 12.5 | Induction of apoptosis |

| MCF-7 | 8.3 | Cell cycle arrest |

| HeLa | 15.0 | Inhibition of proliferation |

Biochemical Studies

Enzyme Inhibition :

The compound has been investigated for its ability to inhibit specific enzymes, making it relevant in biochemical studies targeting metabolic pathways. For example, it has shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is crucial in insulin signaling pathways.

Protein-Ligand Interactions :

Studies have utilized this compound to probe enzyme-substrate interactions and protein-ligand binding dynamics. Its ability to form hydrogen bonds through its amino and sulfonamide groups influences protein conformation and function.

Antimicrobial Research

Antibacterial Properties :

The compound's structural similarities to known sulfonamides suggest potential antimicrobial activity. Research indicates that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of this compound on several cancer cell lines utilized an MTT assay. Results indicated that the compound could induce apoptosis in treated cells, suggesting a mechanism involving programmed cell death.

Mechanistic Insights

Flow cytometric analysis showed that treatment with the compound resulted in a concentration-dependent increase in apoptotic cells among MCF-7 and T47D cell lines. This finding supports the hypothesis that this compound may act as an apoptosis-inducing agent.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-chloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-N-methylbenzenesulfonamide: Lacks the amino group at the 4-position.

4-Amino-3-chlorobenzonitrile: Contains a nitrile group instead of the sulfonamide group.

4-Amino-3-chlorobenzenesulfonamide: Lacks the methyl group on the nitrogen atom

Uniqueness

4-Amino-3-chloro-N-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chloro groups, along with the sulfonamide moiety, allows for diverse chemical transformations and potential therapeutic applications .

Actividad Biológica

4-Amino-3-chloro-N-methylbenzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and biological effects, drawing from various studies and case analyses.

This compound primarily functions as an inhibitor of dihydropteroate synthetase , an enzyme crucial for bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), it competes for binding sites on the enzyme, effectively disrupting the synthesis of folic acid and subsequently hindering bacterial growth and replication .

Biochemical Pathways

The inhibition of folic acid synthesis impacts several downstream processes:

- Nucleotide Synthesis : Folic acid is vital for nucleotide synthesis, which is essential for DNA replication.

- Cellular Metabolism : The compound also influences various metabolic pathways by interacting with enzymes involved in cellular metabolism.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is readily absorbed when administered orally. Its distribution within tissues and cells is facilitated by specific transport mechanisms. The compound exhibits stability under standard conditions but can degrade under extreme environmental factors such as high temperature or altered pH levels .

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.23–0.7 mg/mL against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

- In laboratory settings, it demonstrated effective inhibition rates of 80% against Staphylococcus aureus at concentrations around 50 μg/mL .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamides, including this compound:

- In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that certain derivatives exhibited selective cytotoxicity with IC50 values ranging from 1.52–6.31 μM .

- Apoptosis Induction : Compounds derived from this class have been shown to significantly increase apoptosis in cancer cells, with a notable increase in annexin V-FITC positive cells indicating late apoptotic phases .

Case Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of various sulfonamides found that this compound exhibited superior activity against MRSA compared to standard antibiotics like ampicillin. The study utilized a combination of MIC assays and biofilm inhibition tests to validate its effectiveness .

Case Study 2: Cancer Cell Line Studies

Another significant investigation focused on the effects of this compound on triple-negative breast cancer cells, demonstrating that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests a dual mechanism where the compound disrupts cellular integrity while promoting programmed cell death .

Data Summary

| Biological Activity | Target Organism/Cell Line | MIC (mg/mL) | IC50 (μM) | Effect |

|---|---|---|---|---|

| Antibacterial | MRSA | 0.23–0.7 | N/A | Inhibition of growth |

| Antibacterial | Pseudomonas aeruginosa | N/A | N/A | Significant inhibition |

| Anticancer | MDA-MB-231 | N/A | 1.52–6.31 | Induction of apoptosis |

Propiedades

IUPAC Name |

4-amino-3-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMFXPJCENUTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176719 | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22185-74-6 | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.